molecular formula C8H4F4O2 B15241702 Fluoro(2,3,5-trifluorophenyl)aceticacid

Fluoro(2,3,5-trifluorophenyl)aceticacid

Cat. No.: B15241702
M. Wt: 208.11 g/mol
InChI Key: AUCJIZZOVHYZHV-UHFFFAOYSA-N
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Description

Fluoro(2,3,5-trifluorophenyl)acetic acid, systematically named 2-(2,3,5-trifluorophenyl)acetic acid (CAS: 132992-28-0), is a fluorinated aromatic acetic acid derivative with the molecular formula C₈H₅F₃O₂ and a molecular weight of 190.12 g/mol . Its structure comprises a phenyl ring substituted with three fluorine atoms at the 2-, 3-, and 5-positions, linked to an acetic acid moiety.

This compound is widely utilized as a pharmaceutical intermediate, notably in the synthesis of drugs such as Sitagliptin (a diabetes medication), where it is identified as Sitagliptin Impurity 79 . Key identifiers include:

  • SMILES: C1=C(C=C(C(=C1F)F)CC(=O)O)F
  • InChI Key: HHVKNKDKNBABCU-UHFFFAOYSA-N
  • Synonyms: 2,3,5-Trifluorophenylacetic acid, Sitagliptin Impurity 79, Rarechem AL BO 0711 .

The fluorine substituents impart electron-withdrawing effects, enhancing the acidity of the carboxylic acid group and influencing reactivity in synthetic pathways.

Properties

Molecular Formula

C8H4F4O2

Molecular Weight

208.11 g/mol

IUPAC Name

2-fluoro-2-(2,3,5-trifluorophenyl)acetic acid

InChI

InChI=1S/C8H4F4O2/c9-3-1-4(7(12)8(13)14)6(11)5(10)2-3/h1-2,7H,(H,13,14)

InChI Key

AUCJIZZOVHYZHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(C(=O)O)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of fluoro(2,3,5-trifluorophenyl)acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for fluoro(2,3,5-trifluorophenyl)acetic acid involve similar steps but are optimized for large-scale production. These methods emphasize cost-effective raw materials, mild reaction conditions, and high yields .

Chemical Reactions Analysis

Types of Reactions

Fluoro(2,3,5-trifluorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenylacetic acids, amines, and ketones, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of fluoro(2,3,5-trifluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated phenylacetic acids exhibit distinct physicochemical and functional properties depending on the number and position of fluorine atoms and substituents on the acetic acid chain . Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of Fluoro(2,3,5-trifluorophenyl)acetic Acid and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Melting Point (°C) Boiling Point (°C) Key Applications/Notes
2-(2,3,5-Trifluorophenyl)acetic acid 132992-28-0 C₈H₅F₃O₂ 190.12 2,3,5-trisubstituted Not reported Not reported Pharmaceutical intermediate (Sitagliptin synthesis)
2-(2,3,6-Trifluorophenyl)acetic acid 114152-23-7 C₈H₅F₃O₂ 190.12 2,3,6-trisubstituted Not reported Not reported Agrochemical research
3,4,5-Trifluorophenylacetic acid Not provided C₈H₅F₃O₂ 190.12 3,4,5-trisubstituted 70–73 ~196 Soluble in ethanol/ether; used in organic synthesis
2,2-Difluoro-2-(2,3,5-trifluorophenyl)acetic acid 1850384-47-2 C₈H₃F₅O₂ 226.10 2,3,5-trisubstituted + difluoro-acetic chain Not reported Not reported High fluorine content for specialized material science applications
2,4-Difluorophenylacetic acid 81228-09-3 C₈H₆F₂O₂ 172.13 2,4-disubstituted Not reported Not reported Intermediate in polymer chemistry

Structural and Electronic Effects

Substitution Position: The 2,3,5-trifluoro isomer exhibits steric and electronic effects distinct from 3,4,5- or 2,3,6-isomers. For example, the 3,4,5-trifluoro derivative has a higher melting point (70–73°C) due to symmetrical fluorine distribution , while asymmetric substitution in 2,3,5- and 2,3,6-isomers may reduce crystallinity. The 2,2-difluoro variant (C₈H₃F₅O₂) demonstrates enhanced electron-withdrawing capacity, increasing acidity compared to non-fluorinated acetic acid chains .

Acidity and Reactivity :

  • Fluorine atoms at ortho positions (e.g., 2,3,5-) create stronger electron-withdrawing effects than meta or para positions, stabilizing the deprotonated carboxylate form. This property is critical in coupling reactions during drug synthesis .

Biological Activity

Fluoro(2,3,5-trifluorophenyl)acetic acid is a fluorinated compound that has garnered attention for its potential biological activity, particularly as an intermediate in pharmaceutical synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Fluoro(2,3,5-trifluorophenyl)acetic acid features a trifluoromethyl-substituted aromatic ring attached to a carboxylic acid functional group. The presence of multiple fluorine atoms significantly influences its chemical behavior and biological interactions.

Biological Activity

  • Pharmaceutical Applications :
    • Fluoro(2,3,5-trifluorophenyl)acetic acid serves as a precursor in the synthesis of various pharmaceutical compounds, including sitagliptin, an anti-diabetic medication. Its fluorinated structure enhances metabolic stability and bioavailability compared to non-fluorinated analogs.
  • Mechanism of Action :
    • Research indicates that fluorinated compounds often exhibit improved interactions with biological targets such as enzymes and receptors. The trifluoromethyl groups can modify pharmacokinetic properties, influencing absorption and metabolism.
  • Enzyme Inhibition :
    • Studies have shown that fluorinated compounds can act as potent inhibitors of specific enzymes. For instance, amidoxime derivatives containing fluorine substituents have demonstrated significant increases in methylation levels of histone proteins, suggesting potential applications in cancer therapy through epigenetic modulation .

Case Studies

  • A study on the synthesis and evaluation of fluorinated derivatives highlighted the enhanced inhibitory effects of trifluoromethyl-substituted compounds on steroid sulfatase activity. These findings suggest that modifications to the fluorination pattern can lead to significant changes in biological activity .
  • Another investigation into low molecular weight amidoximes indicated that compounds with a 2-fluoro substituent produced substantial increases in histone methylation levels, demonstrating their potential role in regulating gene expression in tumor cells .

Comparative Analysis

The following table summarizes key findings related to the biological activity of Fluoro(2,3,5-trifluorophenyl)acetic acid compared to similar fluorinated compounds:

CompoundBiological ActivityMechanism of Action
Fluoro(2,3,5-trifluorophenyl)acetic acidPrecursor for sitagliptin; enzyme inhibitionEnhanced binding due to fluorination
Amidoxime derivativesSignificant increases in histone methylationEpigenetic modulation
Steroid sulfatase inhibitorsPotent inhibition; structural analogsCompetitive inhibition

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